molecular formula C8H8BrFO B050460 4-Bromo-1-ethoxy-2-fluorobenzene CAS No. 115467-08-8

4-Bromo-1-ethoxy-2-fluorobenzene

Cat. No.: B050460
CAS No.: 115467-08-8
M. Wt: 219.05 g/mol
InChI Key: ZMTIHOQUIPYSQK-UHFFFAOYSA-N
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Description

4-Bromo-1-ethoxy-2-fluorobenzene: is an organic compound with the molecular formula C8H8BrFO . It is a derivative of benzene, where the benzene ring is substituted with bromine, ethoxy, and fluorine groups. This compound is often used in organic synthesis and various chemical research applications due to its unique reactivity and properties .

Mechanism of Action

Target of Action

The primary target of 4-Bromo-1-ethoxy-2-fluorobenzene is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is particularly reactive due to the resonance stabilization provided by the aromatic system .

Mode of Action

This compound interacts with its targets through nucleophilic substitution and free radical bromination . In nucleophilic substitution, a nucleophile replaces a leaving group, such as a halide. In free radical bromination, a bromine atom is added to the benzylic position .

Biochemical Pathways

The compound affects the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom on an aromatic ring with an electrophile, while maintaining the aromaticity of the ring .

Pharmacokinetics

Itsmolecular weight of 219.05 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the removal of a proton from the intermediate formed in the reaction, yielding a substituted benzene ring .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Additionally, it should be kept away from heat, sparks, and flame due to its flammability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-ethoxy-2-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethoxy-2-fluorobenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-ethoxy-2-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound formed by the coupling of this compound with another aromatic ring .

Scientific Research Applications

4-Bromo-1-ethoxy-2-fluorobenzene has several applications in scientific research, including:

Comparison with Similar Compounds

  • 4-Bromo-1-ethynyl-2-fluorobenzene
  • 1-Bromo-4-ethoxy-2-fluorobenzene
  • 4-Bromo-2-fluoroanisole

Comparison: 4-Bromo-1-ethoxy-2-fluorobenzene is unique due to the presence of both ethoxy and fluorine substituents on the benzene ring, which can influence its reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and coupling reactions, making it valuable for specific synthetic applications .

Properties

IUPAC Name

4-bromo-1-ethoxy-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTIHOQUIPYSQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561203
Record name 4-Bromo-1-ethoxy-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115467-08-8
Record name 4-Bromo-1-ethoxy-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115467-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-ethoxy-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-fluoro-4-bromophenol (19.1 g), sodium hydroxide (6 g), ethyl iodide (46.8 g), tetra-n-butylammonium bromide (3.2 g), dichloromethane (250 cm3) and water (250 cm3) was stirred virgorously at the ambient temperature for 51/2 hours, then allowed to stand for a further 68 hours. The organic layer was separated and the aqueous layer was washed with dichloromethane; the combined organic layers were dired over anhydrous sodium sulphate. The solvent was removed by evaporation under reduced pressure at a bath temperature maintained below 40° C. The residual oil was purified by column chromatography on a silica gel support, eluting firstly with n-hexane and secondly with dichloromethane. The product-containing fractions were combined, washed with an aqueous solution of sodium metabisulphite, dried over anhydrous sodium sulphate and concentrated by evaporation under reduced pressure to give 4-bromo-2-fluorophenetole (15.2 g) as an oil. The product was shown by gas liquid chromatography to be 93% pure, and was used without further purification.
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
46.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
catalyst
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

100 g (0.524 mol) of 4-bromo-2-fluorophenol and 66.7 g (0.612 mol) of ethyl bromide were dissolved in 2 1 of ethyl methyl ketone and refluxed for 24 hours in the presence of 185 g (1.34 mol) of potassium carbonate. The solution was subsequently filtered, the filtrate was evaporated, and the crude product was filtered through silica gel with n-hexane, giving 114 g (99% of theory) of 4-bromo-1-ethoxy-2-fluorobenzene as a colourless liquid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
66.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
185 g
Type
reactant
Reaction Step Two

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